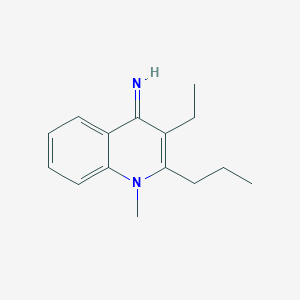
3-Ethyl-1-methyl-2-propylquinolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV008416 is a novel antimalarial compound identified by the Medicines for Malaria Venture. . This compound has shown significant potential in combating malaria by targeting specific enzymes in the Plasmodium falciparum parasite.
Preparation Methods
The synthesis of MMV008416 involves several steps, including the preparation of starting materials, reaction conditions, and purification processes. The synthetic route typically includes:
Starting Materials: The synthesis begins with commercially available precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
MMV008416 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert MMV008416 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. The reactions are usually carried out in solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV008416 has several scientific research applications, including:
Chemistry: It is used as a model compound in studying antimalarial drug synthesis and mechanisms.
Biology: The compound is used to study the biology of the Plasmodium falciparum parasite and its interactions with antimalarial drugs.
Medicine: MMV008416 is being investigated for its potential as a new antimalarial drug, particularly in regions with high resistance to existing treatments.
Industry: The compound is used in the pharmaceutical industry for the development of new antimalarial therapies.
Mechanism of Action
The mechanism of action of MMV008416 involves targeting the Plasmodium falciparum thioredoxin reductase enzyme . This enzyme is crucial for the parasite’s survival as it helps in maintaining the redox balance within the parasite. By inhibiting this enzyme, MMV008416 disrupts the parasite’s ability to manage oxidative stress, leading to its death.
Comparison with Similar Compounds
MMV008416 is compared with other antimalarial compounds in the Malaria Box . Some similar compounds include:
MMV006087: Another potent antimalarial compound with a different mechanism of action.
MMV085203: Known for its high potency against Plasmodium falciparum.
MMV396797: Exhibits strong antimalarial activity but with different molecular targets.
MMV019555: Another compound with significant antimalarial properties.
MMV008416 stands out due to its unique mechanism of action and its potential to overcome resistance seen with other antimalarial drugs.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-ethyl-1-methyl-2-propylquinolin-4-imine |
InChI |
InChI=1S/C15H20N2/c1-4-8-13-11(5-2)15(16)12-9-6-7-10-14(12)17(13)3/h6-7,9-10,16H,4-5,8H2,1-3H3 |
InChI Key |
JAPBALWUJAIERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=N)C2=CC=CC=C2N1C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-1,2,3,4,5,6,7,8-octahydro-cyclopenta[b]quinolin-9-ylideneamine](/img/structure/B10796639.png)
![2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B10796652.png)

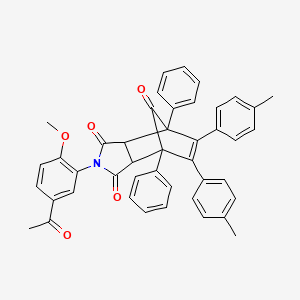
![2-methyl-N-(2-(piperidin-1-yl)ethyl)benzo[h]quinolin-4-amine](/img/structure/B10796678.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10796679.png)
![5-[[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10796689.png)
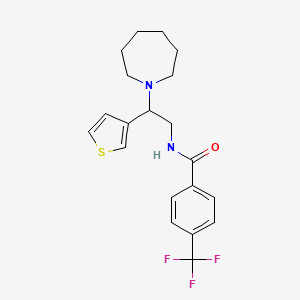
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)
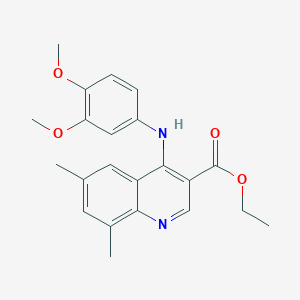
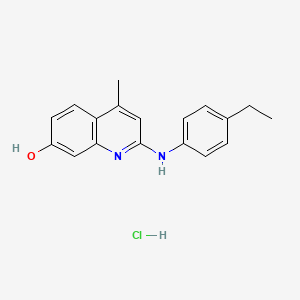
![2-[({2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]phenol](/img/structure/B10796739.png)
![2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol;oxalic acid](/img/structure/B10796741.png)
![N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796749.png)
